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Compound of Interest

Compound Name: Isoquinoline-1,3(2H,4H)-dione

Cat. No.: B182192

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homophthalimide, a bicyclic aromatic imide, serves as a pivotal scaffold in medicinal chemistry
and materials science. Its unique structural and electronic properties have led to the
development of a diverse range of derivatives with significant biological activities. This technical
guide provides a comprehensive overview of the core physical and chemical properties of
homophthalimide, detailed experimental protocols, and an exploration of relevant biological
signaling pathways that can be modulated by its derivatives.

Physical and Chemical Properties of
Homophthalimide

Quantitative data for the parent homophthalimide molecule is not consistently available across
publicly accessible databases. The information presented here is a combination of data for
closely related analogs and general characteristics expected for this class of compounds.

Tabulated Physical Properties
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Property

Value

Remarks

Molecular Formula

CoH7NO2

Molecular Weight

161.16 g/mol

Melting Point

Data not readily available

Expected to be a high-melting
solid, typical for aromatic
imides. For comparison, the
related N-hydroxyphthalimide
has a melting point of 230 °C.

Boiling Point

Data not readily available

Expected to be high, likely
decomposing before boiling at

atmospheric pressure.

pKa

Data not readily available

The N-H proton is weakly
acidic due to resonance
stabilization of the conjugate
base. The pKa is expected to
be in the range of 8-10 in

water.

Appearance

Off-white to pale yellow solid

Typical appearance for this

class of organic compounds.

Solubility Profile

The solubility of homophthalimide is expected to follow general trends for polar, aromatic

compounds.
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Solvent Solubility Remarks

The presence of polar carbonyl
and N-H groups allows for

Water Sparingly soluble some interaction with water,
but the aromatic ring limits

overall solubility.

Soluble in hot ethanol, which is
Ethanol Moderately soluble a common solvent for

recrystallization of imides.

A good solvent for many polar

Dimethyl Sulfoxide (DMSO) Soluble organic compounds.
Chloroform Slightly soluble

Acetone Moderately soluble

Diethyl Ether Sparingly soluble

Spectroscopic Properties of Homophthalimide

Detailed spectral data for the unsubstituted homophthalimide is not consistently published. The
following represents expected characteristic signals based on the analysis of closely related
structures and general principles of spectroscopy.

H NMR Spectroscopy

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~10.5 brs 1H N-H (imide proton)
7.8-8.2 m 4H Aromatic protons
CHz (methylene
~4.3 S 2H

protons)

Note: The chemical shift of the N-H proton can be broad and its position is highly dependent on
the solvent and concentration.
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13C NMR Spectroscopy

Chemical Shift (8) ppm Assighment

~168 C=0 (carbonyl carbons)

~130 - 140 Aromatic carbons (quaternary)
~122 - 128 Aromatic carbons (CH)

~35 CHz (methylene carbon)

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

~3200 Medium, broad N-H stretch

~3050 Weak Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch

1760 and ~1700 Strong C=0 stre.tch (asymmetric and
symmetric)

~1600, ~1480 Medium Aromatic C=C stretch

Mass Spectrometry (MS)

m/z Interpretation

161 [M]* (Molecular ion)

133 [M-COJ*

104 [M-CO - NCH]*

76 [CeHa]*

UV-Vis Spectroscopy

Homophthalimide is expected to exhibit absorption maxima in the UV region due to 1t - 11*
transitions within the aromatic system. The Amax would likely be in the range of 220-300 nm in
a solvent like ethanol.
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Experimental Protocols

The following are detailed, generalized procedures for the synthesis and purification of
homophthalimide, based on established organic chemistry principles.

Synthesis of Homophthalimide from Homophthalic Acid

This method involves the cyclization of homophthalic acid with a source of ammonia, typically
urea, via a thermal condensation reaction.

Materials:

e Homophthalic acid

e Urea

» High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)
e Ethanol

» Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine
homophthalic acid (1 equivalent) and urea (1.1 equivalents).

e Add a high-boiling point solvent to the flask to create a slurry.
¢ Heat the mixture gradually to a temperature of 180-200 °C.

e Maintain this temperature and stir the reaction mixture for 2-3 hours. The reaction can be
monitored for the evolution of ammonia and carbon dioxide.

 After the reaction is complete (as determined by TLC or the cessation of gas evolution),
allow the mixture to cool to room temperature.

e The crude homophthalimide will precipitate out of the solvent upon cooling.
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o Collect the crude product by vacuum filtration and wash it with a small amount of cold
ethanol to remove residual solvent and impurities.

Purification of Homophthalimide by Recrystallization

Procedure:
» Transfer the crude homophthalimide to an Erlenmeyer flask.

¢ Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid
completely.

o If the solution is colored, a small amount of activated charcoal can be added, and the
solution can be heated for a few minutes.

» Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble
impurities.

o Allow the filtrate to cool slowly to room temperature. Crystals of pure homophthalimide
should form.

e To maximize the yield, the flask can be placed in an ice bath for 30 minutes.

o Collect the purified crystals by vacuum filtration, wash them with a small amount of cold
ethanol, and allow them to air dry completely.

o The purity of the recrystallized product can be assessed by measuring its melting point and
by spectroscopic analysis.

Biological Sighaling Pathways

Homophthalimide derivatives have been investigated for their potential to modulate various
biological signaling pathways implicated in diseases such as cancer and inflammation. Two
such pathways are the Hedgehog and PI3K/Akt signaling pathways.

Hedgehog Signaling Pathway
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The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue
homeostasis. Its aberrant activation is linked to the development of several cancers.
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Caption: The Hedgehog signaling pathway, illustrating the roles of key proteins in signal

transduction.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many

cancers.
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Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Conclusion

Homophthalimide remains a molecule of significant interest due to its versatile chemical nature
and the biological importance of its derivatives. While a complete, publicly available dataset of
its physicochemical properties is elusive, this guide provides a robust framework based on the
properties of related compounds and established chemical principles. The detailed
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experimental protocols offer a practical starting point for researchers entering this field.
Furthermore, the elucidation of key signaling pathways that can be targeted by
homophthalimide-based compounds underscores the therapeutic potential of this scaffold in
drug discovery and development. Future research should focus on the precise quantification of
the physical properties of the parent homophthalimide and a deeper exploration of the
mechanisms of action of its derivatives to unlock their full potential.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Homophthalimide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182192#physical-and-chemical-properties-of-
homophthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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